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Compound of Interest

Compound Name: Chlorflavonin

Cat. No.: B1236410

Introduction

Chlorflavonin, a flavonoid natural product isolated from the endophytic fungus Mucor
irregularis, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis
(Mtb), the causative agent of tuberculosis.[1][2][3] The primary target of Chlorflavonin has
been identified as the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1.[1][2][4][5]
This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) and
pantothenic acid in Mtb but is absent in humans, making it an attractive target for novel anti-TB
drug development.[5][6] Molecular docking studies have been instrumental in elucidating the
binding mechanism of Chlorflavonin to llvB1, providing a structural basis for its inhibitory
action. These notes provide a summary of the key findings and detailed protocols for replicating
the computational studies.

Data Presentation

The biological activity and synergistic effects of Chlorflavonin have been quantified, providing
a baseline for its potential as an anti-tubercular agent.

Table 1: Biological and Synergistic Activity of Chlorflavonin
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Parameter Organism/Cell Line  Value Reference
T M. tuberculosis S — 2IEIA]
. H37Rv oK
Cytotoxicity (ICso) Fuman MRC-5 & 100 uM [1][2][4]
otoxici >

Y y o THP-1 cells H

Selectivity Index (SI) (ICs0/MICo0) > 64 [7]
] with Delamanid (0.146

Synergism (FICI) 0.5 [6]

uM)

| Synergism (FICI) | with Rifampicin (0.078 uM) | < 0.504 |[6] |

FICI: Fractional Inhibitory Concentration Index. FICI < 0.5 indicates synergy.

Table 2: Molecular Docking Interaction Summary for Chlorflavonin and llvB1

Parameter

Docking Software

Description

Glide, AutoDock
3.0

Finding

Both programs
identified similar
binding modes.

Reference

[1]

Validation Method

Redocking of
sulfometuron methyl
into S. cerevisiae
AHAS (PDB: 1T9C)

Lowest energy mode
deviated by only 0.3 A
from the crystal

structure.

[1]

Key Interacting

Residue

Lysine 197 (Chain A)

Forms a hydrogen
bond and a salt bridge

with Chlorflavonin.

[1](7]

Other Interacting

Residues

Glycine 62, Alanine 63

Located in or near the

putative active site.

[1]

| Predicted Binding Mode | Chlorflavonin binds in the putative active site, likely impairing

substrate entry. |[1] |
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Signaling Pathway and Mechanism of Action

Chlorflavonin exerts its bacteriostatic effect by specifically targeting and inhibiting the llvB1
enzyme. This inhibition blocks the first common step in the biosynthetic pathway for essential
branched-chain amino acids (isoleucine, leucine, valine) and pantothenic acid, leading to
combined auxotrophies and subsequent growth arrest of M. tuberculosis.[1][5][6]
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Chlorflavonin Mechanism of Action
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Caption: Mechanism of Chlorflavonin targeting IlvB1 to inhibit Mtb growth.
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Experimental Protocols

The following protocols outline the key computational and in vitro steps for studying the
interaction between Chlorflavonin and IlvB1.

Protocol 1: Homology Modeling of M. tuberculosis
livB1

Objective: To generate a three-dimensional structural model of the IlvB1 catalytic subunit from
M. tuberculosis H37Rv for use in docking studies.

Materials:
e Amino acid sequence of M. tuberculosis H37Rv IIvB1.
¢ Homology modeling software (e.g., MODELLER, SWISS-MODEL).

o Template PDB structures: Acetohydroxyacid synthase from Saccharomyces cerevisiae (PDB
ID: 1T9C) and Arabidopsis thaliana (PDB ID: 1YBH).[1]

Methodology:

» Template Identification: Use the Mtb llvB1 protein sequence as a query to perform a BLAST
search against the Protein Data Bank (PDB) to identify suitable templates. Crystal structures
of AHAS proteins from A. thaliana and S. cerevisiae (PDB IDs 1YBH and 1T9C) are known
to be effective templates.[1]

¢ Sequence Alignment: Align the target sequence (Mtb llvB1) with the template sequences.

e Model Building: Utilize the homology modeling software to generate the 3D model of Mtb
IlvB1 based on the alignment with the chosen templates.

o Model Refinement: Perform energy minimization on the generated model to relieve any
steric clashes and optimize the geometry.

o Model Validation: Assess the quality of the final model using tools such as a Ramachandran
plot (PROCHECK) and verify protein structure (ERRAT).
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Protocol 2: Molecular Docking of Chlorflavonin with
livB1

Objective: To predict the binding pose and interactions of Chlorflavonin within the active site of
the llvB1 homology model.

Materials:

Generated IlvB1 homology model (in .pdb or similar format).

3D structure of Chlorflavonin (in .sdf or .mol2 format).

Molecular docking software suite (e.g., Schrodinger Suite with Glide, AutoDock).[1]

Structure of a known inhibitor for validation (e.g., sulfometuron methyl).[1]
Methodology:

e Protein Preparation:

o Load the llvB1 homology model into the software.

o Add hydrogen atoms, assign correct bond orders, and perform a constrained energy
minimization to optimize the structure.

o Define the receptor grid by identifying the putative active site. This is typically centered
around key catalytic residues or the location of the co-crystallized ligand in the template
structure.

e Ligand Preparation:
o Load the Chlorflavonin structure.

o Generate possible ionization states at physiological pH (e.g., pH 7.4) and create low-
energy 3D conformations.

e Docking Validation (Control):
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o To validate the docking parameters, first dock a known inhibitor (sulfometuron methyl) into
its corresponding crystal structure (S. cerevisiae AHAS, PDB: 1T9C).

o Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the
crystallographic pose. A low RMSD (< 2.0 A) indicates a reliable docking protocol.[1]

e Molecular Docking:

o Dock the prepared Chlorflavonin ligand into the defined receptor grid of the llvB1 model
using the validated docking parameters (e.g., using Glide Standard Precision (SP) or
AutoDock's Lamarckian Genetic Algorithm).

e Pose Analysis:
o Analyze the top-scoring docking poses.

o Visualize the interactions (hydrogen bonds, salt bridges, hydrophobic interactions)
between Chlorflavonin and the IlvB1 active site residues. Pay close attention to
interactions with key residues identified from resistance mutation studies, such as Lys197.

[1][7]

Experimental Workflow Visualization

The overall process involves a combination of computational modeling, simulation, and in vitro
validation to confirm the mechanism of action.
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Computational & Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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